4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0989037
InChI:
InChI=1S/C21H26N2O2S/c1-4-5-14-25-17-12-10-16(11-13-17)20(24)23-21(26)22-19-9-7-6-8-18(19)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H2,22,23,24,26)
SMILES:
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C
Molecular Formula:
C21H26N2O2S
Molecular Weight:
370.5 g/mol
4-butoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
CAS No.:
Cat. No.: VC0989037
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O2S |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 4-butoxy-N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C21H26N2O2S/c1-4-5-14-25-17-12-10-16(11-13-17)20(24)23-21(26)22-19-9-7-6-8-18(19)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H2,22,23,24,26) |
| Standard InChI Key | VTPQPTBCOMGDLZ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator